molecular formula C16H17BrClNO3 B4389810 4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B4389810
M. Wt: 386.7 g/mol
InChI Key: IBZYPFIVBGYNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid core substituted with a brominated methoxybenzyl group and an amino methyl linkage, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps:

    Amination: The brominated intermediate is then reacted with an amine to form the amino methyl linkage.

    Coupling: The resulting intermediate is coupled with benzoic acid under conditions that facilitate the formation of the final product, often using coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-{[(5-bromo-2-formylbenzyl)amino]methyl}benzoic acid.

    Reduction: Formation of 4-{[(2-methoxybenzyl)amino]methyl}benzoic acid.

    Substitution: Formation of 4-{[(5-azido-2-methoxybenzyl)amino]methyl}benzoic acid.

Scientific Research Applications

4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The brominated methoxybenzyl group may facilitate binding to certain enzymes or receptors, modulating their activity. The amino methyl linkage can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5-bromo-2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride
  • 4-{[(5-bromo-2-methylbenzyl)amino]methyl}benzoic acid hydrochloride
  • 4-{[(5-bromo-2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride

Uniqueness

4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

4-[[(5-bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3.ClH/c1-21-15-7-6-14(17)8-13(15)10-18-9-11-2-4-12(5-3-11)16(19)20;/h2-8,18H,9-10H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZYPFIVBGYNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.